molecular formula C13H9Cl2FN2 B577774 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1266522-90-0

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B577774
CAS RN: 1266522-90-0
M. Wt: 283.127
InChI Key: GPQMGFFRTFYKHC-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of research in recent years . Numerous methods for the synthesis of pyrimidines are described . The results further revealed that the prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using quantum chemical calculations . Intramolecular weak hydrogen bond interactions lead to the formation of pseudo seven and six-membered hydrogen-bond pattern with graph set motif S (7) and S (6), thus locking the molecular conformation and eliminating conformational flexibility .


Chemical Reactions Analysis

The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.37 . The pyrimidine ring and fluoro-phenyl ring are planar and the dihedral angle between them is 28.53 (13)° .

Mechanism of Action

The beneficial effects of NSAIDs are credited to the deficiency of these eicosanoids . The results further revealed that the prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy .

Safety and Hazards

The compound should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The compound and its derivatives have potential applications in the pharmaceutical industry due to their wide range of pharmacological effects . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2/c14-7-4-5-10(16)9(6-7)13-17-11-3-1-2-8(11)12(15)18-13/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQMGFFRTFYKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730454
Record name 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1266522-90-0
Record name 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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